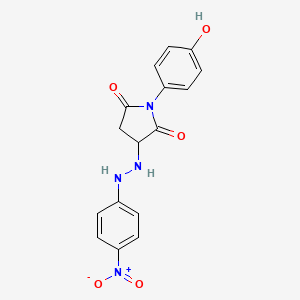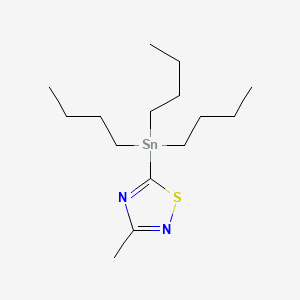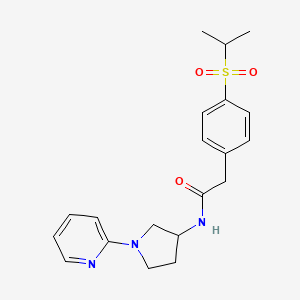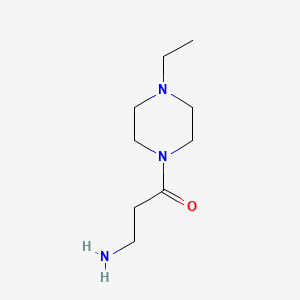![molecular formula C23H21N3O2 B2876671 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034316-66-8](/img/structure/B2876671.png)
8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It is not intended for human or veterinary use and is for research use only. The molecular formula of this compound is C23H21N3O2 and it has a molecular weight of 371.44.
Wissenschaftliche Forschungsanwendungen
Transformations of Indole Derivatives
One study delves into the transformations of 2,3-diaminoindole derivatives, leading to the synthesis of indolo[2,3-b]quinoxalines, showcasing the chemical versatility of indole-based compounds in creating heterocyclic compounds with potential applications in materials science and pharmacology (Kurilo et al., 1977).
Ligands for PET Imaging
Another research effort synthesized a fluorine-18 labeled ligand for the histamine H4 receptor, utilizing a derivative structure for potential applications in PET imaging to study neuroinflammation, demonstrating the compound's utility in medical diagnostics and research (Żak et al., 2021).
Synthesis of Natural Products
Chiral oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, highlighting the role of similar structures in synthesizing bioactive compounds and complex alkaloids (Escolano et al., 2006).
Synthetic Cannabimimetic Compounds
The identification of synthetic cannabimimetic compounds like QMPSB in herbal incense underlines the significance of quinoline and indole derivatives in the study of new psychoactive substances, contributing to forensic science and toxicology (Blakey et al., 2016).
Crystal Structure and Material Properties
Research on the crystal structure of the adduct "(4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone" and similar compounds contributes to the understanding of molecular interactions and material properties, aiding in the development of new materials and pharmaceuticals (Revathi et al., 2015).
Wirkmechanismus
Target of Action
The compound, also known as (1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
1H-indol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(18-6-7-20-17(15-18)8-12-24-20)26-13-9-19(10-14-26)28-21-5-1-3-16-4-2-11-25-22(16)21/h1-8,11-12,15,19,24H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZEXGWMZHBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
![2-({1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2876594.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)




![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)


